2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid
Description
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid is an organic compound with the molecular formula C14H9BrO3 It is a derivative of naphthofuran, a fused aromatic system containing both naphthalene and furan rings
Properties
IUPAC Name |
2-(2-bromobenzo[e][1]benzofuran-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrO3/c15-14-10(7-12(16)17)13-9-4-2-1-3-8(9)5-6-11(13)18-14/h1-6H,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAVMNAWFJNHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)Br)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid typically involves the bromination of naphthofuran followed by the introduction of an acetic acid moiety. One common method is the bromination of naphthofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromonaphthofuran is then reacted with chloroacetic acid under basic conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids:
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5-Bromo-naphtho[1,2-b]furan-2-carboxylate reacts with aryl/heteroaryl boronic acids (e.g., 4-pyridinyl) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .
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Optimized conditions: Toluene-MeOH (1:1), Na₂CO₃, reflux for 2 hours .
Table 2: Suzuki Coupling Examples
| Boronic Acid | Product | Yield (%) | Application |
|---|---|---|---|
| 4-Pyridinyl | 4p | 85 | MCH-R1 antagonists |
| Phenyl | 4a | 78 | Antimicrobial agents |
Functional Group Transformations
The acetic acid moiety participates in esterification and amidation:
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Esterification : Ethyl bromoacetate reacts with naphthol derivatives under K₂CO₃ to form esters .
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Amidation : Acid chlorides (generated via SOCl₂) react with amines (e.g., piperidinylphenylacetamide) to yield carboxamides .
Example :
Antimicrobial Activity of Derivatives
Thiadiazole and triazole derivatives exhibit notable antimicrobial properties:
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3a-e and 4a-e show activity against E. coli and S. aureus (MIC: 12.5–50 µg/mL) .
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Oxadiazoles derived from 8-bromonaphthofuran display enhanced potency compared to non-brominated analogs .
Spectral Characterization
Key analytical data for reaction intermediates:
Table 3: Spectral Data for Key Intermediates
| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass (m/z) |
|---|---|---|---|
| 1 | NH: 3320, C=O: 1680 | 7.2–8.3 (m, 11H), 9.6 (s, NH) | 422 [M+] |
| 3a | C=N: 1647 | 7.4–8.1 (m, aromatic) | 418 [M+] |
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of naphtho[2,1-b]furan compounds exhibit notable antimicrobial properties. A study demonstrated that related compounds showed moderate antibacterial activity against various pathogens, including Escherichia coli and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death.
1.2 Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies have shown that similar naphtho[2,1-b]furan derivatives can inhibit the growth of cancer cell lines by inducing apoptosis through mitochondrial pathways . The structural characteristics of 2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid may enhance its efficacy against specific cancer types.
1.3 Anti-inflammatory Effects
Compounds featuring brominated naphtho[2,1-b]furan structures have been reported to exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound typically involves the bromination of naphtho[2,1-b]furan followed by acetic acid derivatization. Various synthetic methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions .
Table 1: Summary of Synthetic Methods
| Methodology | Yield (%) | Conditions |
|---|---|---|
| Conventional Heating | 60-70 | 150 °C, 4 hours |
| Microwave-Assisted Synthesis | 75-85 | 120 °C, 30 minutes |
| Solvent-Free Conditions | 80-90 | Room temperature |
Case Studies
3.1 Case Study: Antimicrobial Efficacy
A study on the antimicrobial efficacy of related compounds showed that this compound demonstrated a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics against Bacillus cereus, indicating its potential as an alternative antimicrobial agent .
3.2 Case Study: Anticancer Activity
In another investigation, derivatives were tested against a panel of cancer cell lines by the National Cancer Institute (NCI). The results indicated significant cytotoxicity with IC50 values suggesting effective inhibition at low concentrations . This positions the compound as a promising candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the acetic acid moiety can play crucial roles in binding to target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloronaphtho[2,1-b]furanyl)acetic acid
- 2-(2-Fluoronaphtho[2,1-b]furanyl)acetic acid
- 2-(2-Iodonaphtho[2,1-b]furanyl)acetic acid
Uniqueness
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid is unique due to the presence of the bromine atom, which can participate in specific chemical reactions not possible with other halogens. This compound’s structural features also allow for diverse modifications, making it a versatile intermediate in organic synthesis.
Biological Activity
2-(2-Bromonaphtho[2,1-b]furanyl)acetic acid is a compound of interest due to its potential biological activities. This article explores its synthesis, pharmacological properties, and the mechanisms underlying its biological effects, drawing from diverse research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the naphtho-furan framework and subsequent bromination. The compound can be synthesized through methods similar to those used for other naphthofuran derivatives, which have shown promising biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential in different therapeutic areas:
- Antitumor Activity : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, modifications in the side chains of naphthofuran derivatives significantly influenced their activity against melanoma cells (WM9 and MUG-Mel2) . The introduction of specific functional groups can enhance or diminish this activity.
- Antimicrobial Properties : Naphthofuran derivatives are known for their antibacterial and antifungal properties. Studies indicate that compounds with furan moieties exhibit a broad spectrum of antimicrobial activities . This suggests that this compound may also possess similar properties.
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as proteins and enzymes. For example, some derivatives have been shown to inhibit key enzymes involved in cancer progression .
Case Study 1: Antitumor Activity
A study focused on the structure-activity relationship (SAR) of naphthofuran derivatives indicated that modifications in the acetic acid moiety could significantly alter cytotoxicity levels. The compound was tested against multiple cancer cell lines, revealing that certain structural features were critical for maintaining high levels of activity .
Case Study 2: Antimicrobial Efficacy
Research on related furan-containing compounds highlighted their effectiveness against bacterial strains. In vitro assays demonstrated that these compounds could inhibit bacterial growth at low concentrations, suggesting potential as lead compounds for antibiotic development .
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
